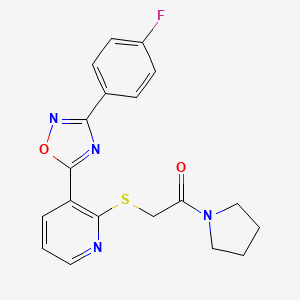
2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including a fluorophenyl group, an oxadiazole ring, a pyridine ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves several key steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis or through cyclization reactions involving suitable precursors.
Thioether Linkage Formation: This can be accomplished by reacting a thiol with a halogenated precursor.
Pyrrolidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to various reduced derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Reduced Derivatives: From reduction of the oxadiazole or pyridine rings.
Functionalized Derivatives: From substitution reactions on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, due to its unique structural features.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.
2-((3-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-((3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different substituents.
Eigenschaften
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-7-5-13(6-8-14)17-22-18(26-23-17)15-4-3-9-21-19(15)27-12-16(25)24-10-1-2-11-24/h3-9H,1-2,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHVXUDCMCROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














